

Application Notes and Protocols for MRS1845 in Click Chemistry Research

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Compound of Interest

Compound Name: MRS1845

Cat. No.: B1662596

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of **MRS1845** as a tool in click chemistry. **MRS1845** is a selective inhibitor of store-operated calcium (SOC) channels, specifically targeting the ORAI1 protein.^{[1][2]} Its chemical structure incorporates a terminal alkyne group, rendering it a valuable reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.^[1] This feature allows for the covalent conjugation of **MRS1845** to a wide variety of azide-functionalized molecules, including fluorescent dyes, biotin tags, affinity probes, and drug delivery vehicles.

While **MRS1845** is marketed as a click chemistry reagent, a comprehensive review of published literature did not yield specific examples of its application in click reactions. Therefore, this document provides detailed, generalized protocols for the use of alkyne-containing small molecules like **MRS1845** in click chemistry, based on established methodologies. The provided data and experimental setups are illustrative and should be adapted for specific research applications.

Key Properties of MRS1845

Property	Value	Reference
Molecular Formula	C ₂₁ H ₂₂ N ₂ O ₆	[3]
Molecular Weight	398.41 g/mol	[3]
Biological Target	ORAI1 (Store-Operated Calcium Channel)	[1][2]
Inhibitory Concentration (IC ₅₀)	1.7 μM for capacitative Ca ²⁺ influx in HL-60 cells	[2][3]
Solubility	Soluble to 10 mM in DMSO and ethanol (with gentle warming)	[3]
Purity	≥98%	[3]
Reactive Group for Click Chemistry	Terminal Alkyne	[1]

Applications in Research

The dual functionality of **MRS1845** as a specific ion channel inhibitor and a click-able molecule opens up a range of potential research applications:

- **Target Identification and Validation:** By clicking **MRS1845** to an affinity tag (e.g., biotin), researchers can perform pulldown assays to identify its binding partners and off-target interactions in complex biological samples.
- **Cellular Localization and Trafficking:** Conjugating **MRS1845** to a fluorescent dye allows for the visualization of its subcellular distribution and dynamic movements within living cells using fluorescence microscopy.
- **Development of Targeted Drug Delivery Systems:** **MRS1845** can be attached to nanoparticles, polymers, or other drug delivery vehicles to create targeted therapeutic agents that specifically deliver a payload to cells expressing ORAI1.
- **Probing Signaling Pathways:** The ability to attach various functional groups to **MRS1845** provides a tool to investigate the downstream consequences of ORAI1 inhibition in a

targeted manner.

Experimental Protocols

The following are generalized protocols for the two most common types of azide-alkyne click chemistry reactions that can be adapted for use with **MRS1845**.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of MRS1845 to an Azide-Modified Protein

This protocol describes a general procedure for labeling a protein containing an azide group with **MRS1845**.

Materials:

- **MRS1845**
- Azide-modified protein of interest
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
- Sodium ascorbate
- Phosphate-buffered saline (PBS), pH 7.4
- DMSO
- Desalting column or dialysis equipment for purification

Procedure:

- Reagent Preparation:
 - Prepare a 10 mM stock solution of **MRS1845** in DMSO.

- Prepare a 1-5 mg/mL solution of the azide-modified protein in PBS.
- Prepare a 50 mM stock solution of CuSO₄ in water.
- Prepare a 250 mM stock solution of THPTA in water.
- Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
- Reaction Setup:
 - In a microcentrifuge tube, combine the azide-modified protein solution and **MRS1845** stock solution. The final concentration of **MRS1845** should be in molar excess (e.g., 10- to 50-fold) over the protein.
 - In a separate tube, premix the CuSO₄ and THPTA solutions to form the copper(I) catalyst complex. A 1:5 molar ratio of CuSO₄ to THPTA is recommended.
 - Add the copper catalyst solution to the protein-**MRS1845** mixture. The final concentration of copper is typically in the range of 50-250 μM.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
- Incubation:
 - Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. Reaction progress can be monitored by techniques such as SDS-PAGE with fluorescent imaging (if a fluorescent azide was used as a positive control) or mass spectrometry.
- Purification:
 - Remove the unreacted **MRS1845**, copper catalyst, and other small molecules by passing the reaction mixture through a desalting column or by dialysis against PBS.

Illustrative Quantitative Data for CuAAC:

Parameter	Illustrative Value
Protein Concentration	2 mg/mL
MRS1845 Concentration	200 μ M
Copper (CuSO ₄) Concentration	100 μ M
THPTA Concentration	500 μ M
Sodium Ascorbate Concentration	2.5 mM
Reaction Time	2 hours
Reaction Temperature	25°C
Typical Conjugation Efficiency	>90%

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol outlines a general procedure for labeling cells expressing an azide-modified biomolecule with a cyclooctyne-modified **MRS1845** derivative. Note: This would require a synthetic modification of **MRS1845** to replace the terminal alkyne with a strained alkyne like DBCO. For the purpose of this protocol, we will assume such a derivative is available.

Materials:

- DBCO-modified **MRS1845**
- Cells expressing an azide-modified biomolecule
- Cell culture medium
- PBS, pH 7.4
- Fluorescence microscope

Procedure:

- Cell Preparation:
 - Culture cells to the desired confluency in a suitable format (e.g., chambered coverglass) for microscopy.
 - Wash the cells once with pre-warmed PBS.
- Labeling Reaction:
 - Prepare a labeling medium by diluting the DBCO-modified **MRS1845** stock solution (in DMSO) into pre-warmed cell culture medium to the desired final concentration (typically 1-10 μ M).
 - Remove the PBS from the cells and add the labeling medium.
 - Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes.
- Washing:
 - Remove the labeling medium and wash the cells three times with pre-warmed cell culture medium to remove any unreacted probe.
- Imaging:
 - Replace the wash medium with fresh pre-warmed culture medium or an appropriate imaging buffer.
 - Visualize the labeled cells using a fluorescence microscope with the appropriate filter set for the fluorophore conjugated to **MRS1845**.

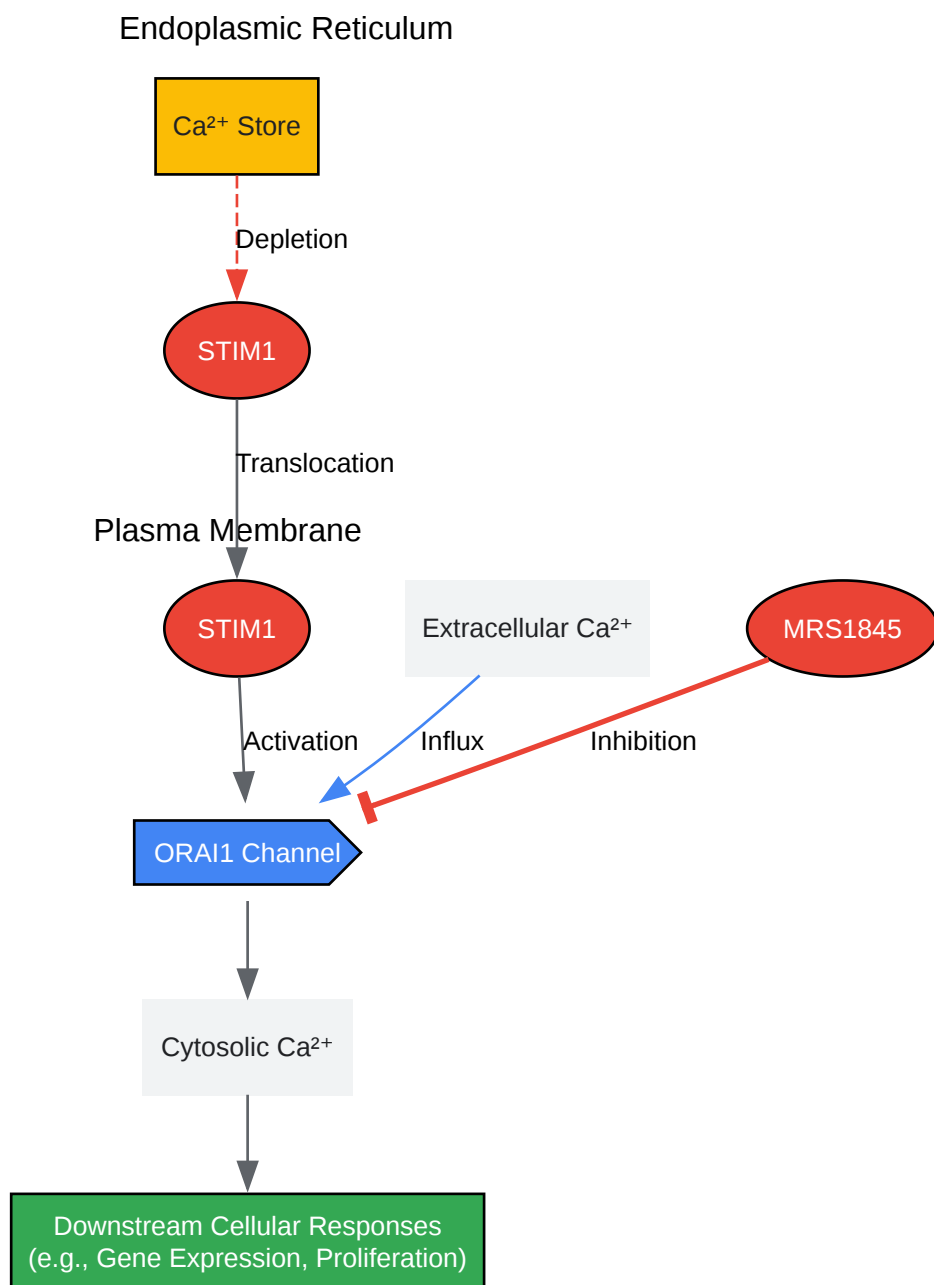
Illustrative Quantitative Data for SPAAC:

Parameter	Illustrative Value
Cell Type	HEK293T cells expressing an azide-tagged receptor
Probe Concentration	5 μ M
Incubation Time	45 minutes
Incubation Temperature	37°C
Labeling Specificity	High, with low background fluorescence

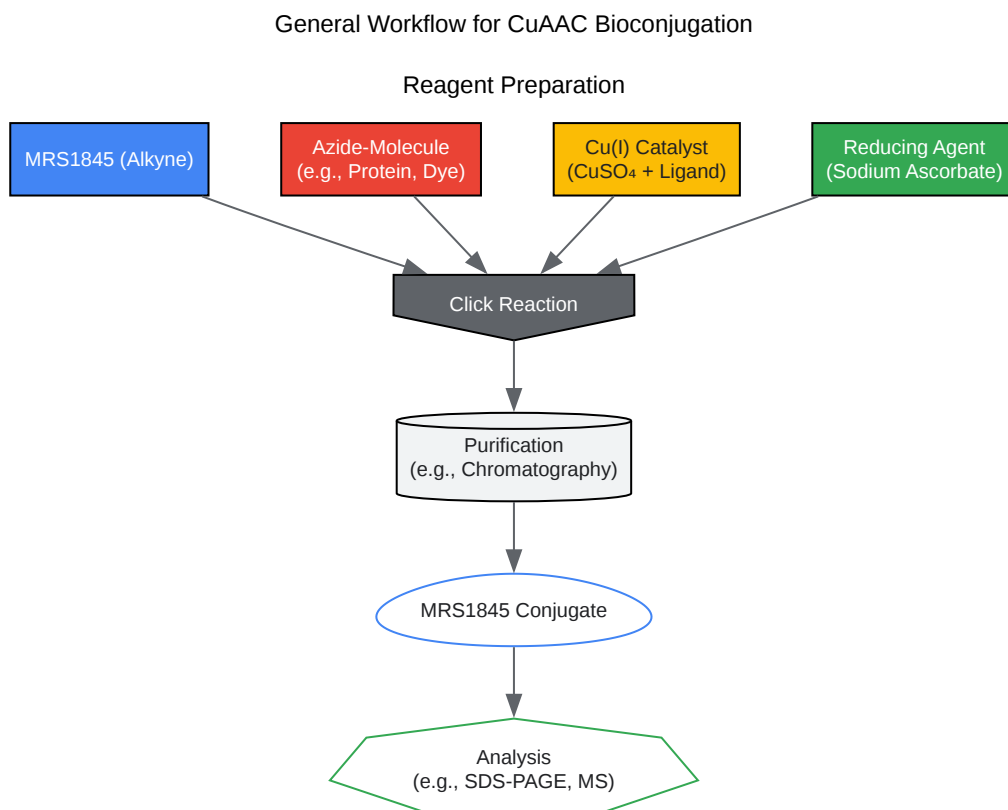
Visualizations

Signaling Pathway of MRS1845

Simplified Signaling Pathway of MRS1845 Action

[Click to download full resolution via product page](#)Caption: Inhibition of store-operated calcium entry by **MRS1845**.

Experimental Workflow for CuAAC Bioconjugation



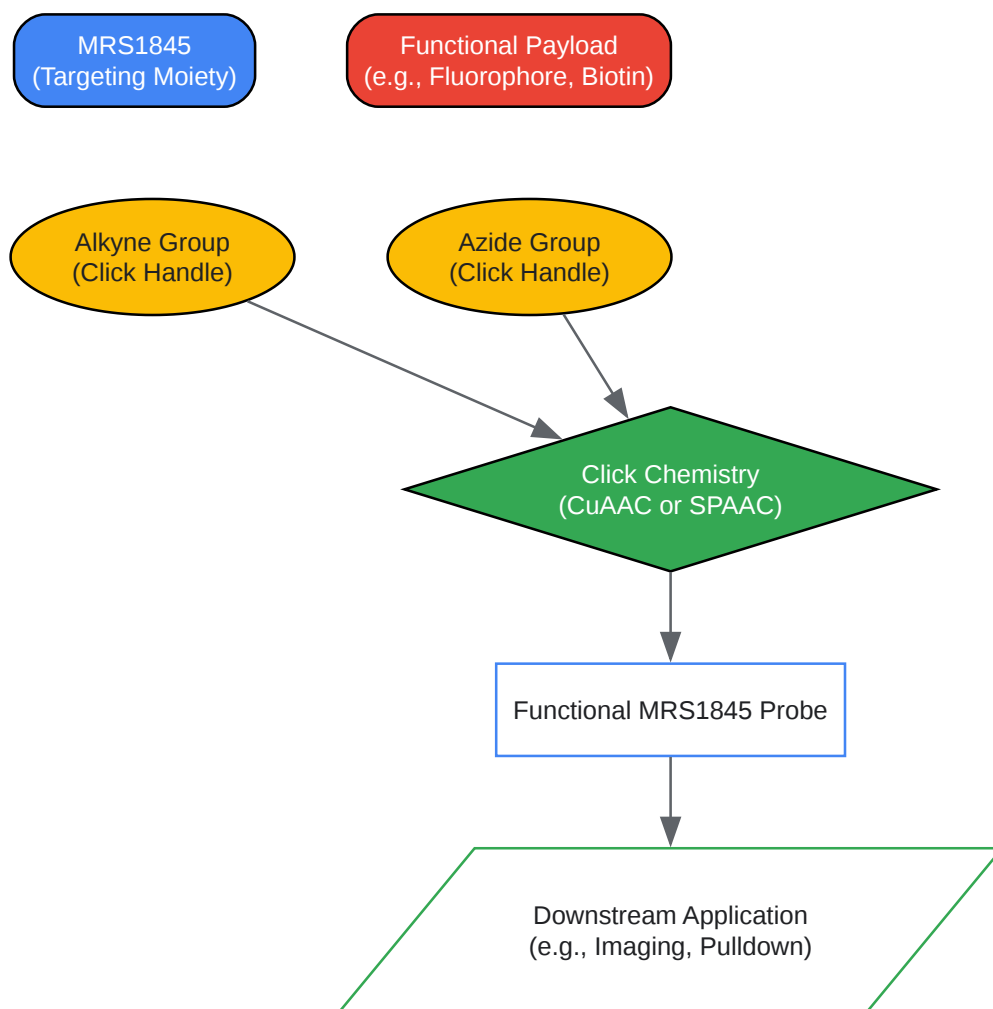
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Caption: Step-by-step workflow for a typical CuAAC reaction.

Logical Relationship for Developing a Targeted Probe

Logic for Developing an MRS1845-Based Probe

Molecular Components



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Caption: Conceptual design of a functional probe using **MRS1845**.

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